molecular formula C23H20F2N4O4 B12635082 3-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide

3-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide

Cat. No.: B12635082
M. Wt: 454.4 g/mol
InChI Key: YGEMHOQQZJCGIN-PBHGZRDXSA-N
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Description

3-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the fluorophenyl and propanamide groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification steps such as recrystallization and chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed using techniques like NMR and mass spectrometry.

Scientific Research Applications

3-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide involves its interaction with specific molecular targets in fungal cells. The compound is believed to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell lysis and death. This mechanism is similar to that of other antifungal agents like fluconazole .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another antifungal agent with a similar mechanism of action.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

    Voriconazole: Known for its effectiveness against resistant strains of fungi.

Uniqueness

3-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide is unique due to its spirocyclic structure, which imparts distinct physicochemical properties and potentially enhances its antifungal activity compared to other compounds .

Properties

Molecular Formula

C23H20F2N4O4

Molecular Weight

454.4 g/mol

IUPAC Name

3-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide

InChI

InChI=1S/C23H20F2N4O4/c24-12-3-1-11(2-4-12)10-29-20(31)18-16(7-8-17(26)30)28-23(19(18)21(29)32)14-9-13(25)5-6-15(14)27-22(23)33/h1-6,9,16,18-19,28H,7-8,10H2,(H2,26,30)(H,27,33)/t16?,18-,19+,23?/m1/s1

InChI Key

YGEMHOQQZJCGIN-PBHGZRDXSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CCC(=O)N)F

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)N)F

Origin of Product

United States

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